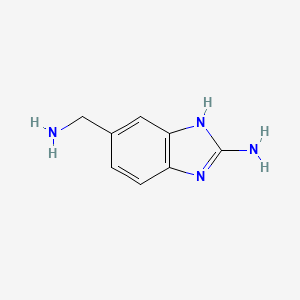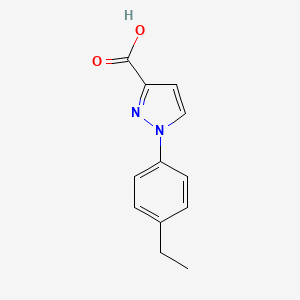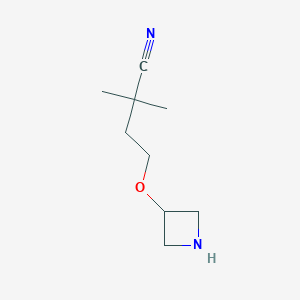
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and heating to around 60°C in an acetonitrile solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted azetidine derivatives.
科学研究应用
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites of proteins, affecting their function .
相似化合物的比较
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity in cancer cells.
3-Allylazetidin-2-one: Exhibits similar biological activities but with different potency.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: Another related compound with potential medicinal applications.
Uniqueness
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azetidine ring with a butanenitrile moiety sets it apart from other azetidine derivatives, offering unique opportunities for research and development .
属性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC 名称 |
4-(azetidin-3-yloxy)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C9H16N2O/c1-9(2,7-10)3-4-12-8-5-11-6-8/h8,11H,3-6H2,1-2H3 |
InChI 键 |
NNXOMWGXLKAGEF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCOC1CNC1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


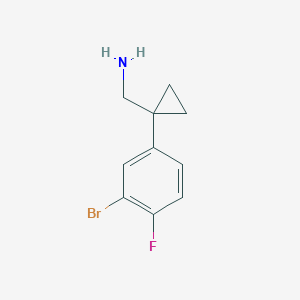
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13540351.png)

![2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide](/img/structure/B13540358.png)
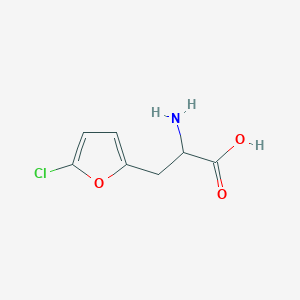
![[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid](/img/structure/B13540368.png)
![6-Methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13540374.png)
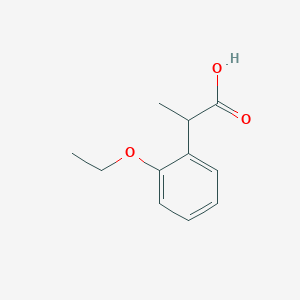
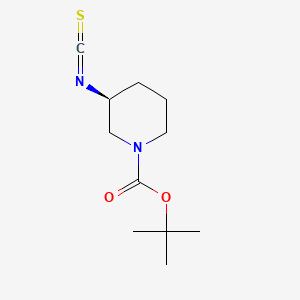
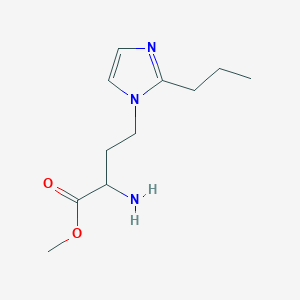

![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
